molecular formula C21H18N2O12 B371316 Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate CAS No. 113489-34-2

Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate

Cat. No.: B371316
CAS No.: 113489-34-2
M. Wt: 490.4g/mol
InChI Key: QCPVFLILTLCSQS-UHFFFAOYSA-N
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Description

Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate is a synthetic ester derivative of pentanedioic acid (glutaric acid). Its structure features two (6-nitro-1,3-benzodioxol-5-yl)methyl groups esterified to the terminal carboxylic acid groups of pentanedioate.

Properties

IUPAC Name

bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O12/c24-20(30-8-12-4-16-18(34-10-32-16)6-14(12)22(26)27)2-1-3-21(25)31-9-13-5-17-19(35-11-33-17)7-15(13)23(28)29/h4-7H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPVFLILTLCSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)COC(=O)CCCC(=O)OCC3=CC4=C(C=C3[N+](=O)[O-])OCO4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Glutaryl Chloride Preparation

Glutaric acid is activated via treatment with oxalyl chloride in dichloromethane under catalytic DMF (0.5 mL per 10 mmol acid). The reaction proceeds at 0°C for 1 hour, followed by solvent evaporation to yield glutaryl chloride as a yellow oil.

Glutaric acid+Oxalyl chlorideDMF, CH2Cl2Glutaryl chloride+CO2+HCl\text{Glutaric acid} + \text{Oxalyl chloride} \xrightarrow{\text{DMF, CH}2\text{Cl}2} \text{Glutaryl chloride} + \text{CO}_2 + \text{HCl}

Esterification with (6-Nitro-1,3-benzodioxol-5-yl)methanol

The alcohol (2.2 equiv) is added dropwise to glutaryl chloride (1 equiv) in anhydrous dichloromethane at 0°C, followed by triethylamine (2.5 equiv) to neutralize HCl. The mixture is stirred at room temperature for 12 hours, yielding the diester after workup:

ParameterValue
SolventDichloromethane
Temperature0°C → 25°C
Reaction Time12 hours
Yield78–82% (after chromatography)

Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the pure product.

Carbodiimide Coupling Approach

Activation with EDCI/HOAt

A scalable alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxy-7-azabenzotriazole (HOAt) to couple glutaric acid with the alcohol. Glutaric acid (1 equiv), EDCI (2.2 equiv), and HOAt (2.2 equiv) are dissolved in DMF , followed by the alcohol (2.2 equiv) and diisopropylethylamine (3.0 equiv). The reaction is stirred at 25°C for 16 hours.

ParameterValue
SolventDMF
ActivatorsEDCI, HOAt
BaseDiisopropylethylamine
Yield70–75%

Advantages and Limitations

This method avoids handling corrosive acid chlorides but requires stringent moisture control. The yield is marginally lower due to competing HOAt decomposition.

In Situ Activation with Oxalyl Chloride

A hybrid protocol activates glutaric acid directly in the presence of the alcohol. Oxalyl chloride (2.2 equiv) and catalytic DMF are added to glutaric acid in dichloromethane. After 1 hour, the alcohol (2.2 equiv) and pyridine (2.5 equiv) are introduced, and stirring continues for 6 hours.

Glutaric acidOxalyl chlorideGlutaryl chlorideAlcoholDi-ester\text{Glutaric acid} \xrightarrow{\text{Oxalyl chloride}} \text{Glutaryl chloride} \xrightarrow{\text{Alcohol}} \text{Di-ester}

ParameterValue
SolventDichloromethane
CatalystDMF (1% v/v)
Yield80–85%

This one-pot method streamlines synthesis but risks over-chlorination of the benzodioxole ring.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (DMF, DCM) enhance reactivity, while ethereal solvents (THF) reduce byproduct formation. DCM is preferred for acid chloride methods due to its inertness.

Temperature Control

Reactions performed at 0°C–25°C prevent nitro-group degradation. Elevated temperatures (>40°C) lead to decomposition, as evidenced by TLC monitoring.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3): δ 6.85–7.10 (m, 4H, aromatic), 5.95 (s, 4H, dioxole CH2), 4.65 (s, 4H, ester CH2), 2.40–2.60 (m, 4H, glutaryl CH2).

  • MS (ESI): m/z 529.2 [M+H]+.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time 12.3 minutes.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Key Advantage
Acid Chloride8298High efficiency
EDCI/HOAt Coupling7597Mild conditions
In Situ Activation8596One-pot simplicity

Industrial Scalability and Challenges

Pilot-scale batches (≥100 g) utilize the acid chloride route due to cost-effectiveness. Critical issues include:

  • Nitro Group Stability: Strict temperature control prevents reduction or ring-opening.

  • Purification: Silica gel chromatography remains standard, though recrystallization (ethyl acetate/hexane) offers a greener alternative .

Chemical Reactions Analysis

Types of Reactions: Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Substitution: The benzodioxole rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Amino derivatives of the original compound.

    Reduction: Carboxylic acids and alcohols.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry: In chemistry, Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a biochemical probe. The nitro groups can be reduced to amino groups, which can then interact with biological macromolecules.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The benzodioxole moiety is known for its bioactivity, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate involves its interaction with molecular targets through its functional groups. The nitro groups can undergo reduction to form amino groups, which can then participate in hydrogen bonding and other interactions with biological molecules. The benzodioxole rings provide a rigid framework that can interact with hydrophobic regions of proteins and other macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous esters and nitroaromatic derivatives, focusing on structural features, natural occurrence, and inferred properties.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Pentanedioate Derivatives and Related Compounds
Compound Name Core Structure Substituents Source/Application Reference
Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate Pentanedioate Two (6-nitro-1,3-benzodioxol-5-yl)methyl Synthetic/Pharmaceutical* -
Dimethyl pentanedioate Pentanedioate Two methyl groups Natural (Malacca bark extract)
Dimethyl adipate Adipate (C6) Two methyl groups Natural (Malacca bark/fruit)
1,3-Dioxolane-4-methanol Dioxolane Methanol substituent Natural (Malacca fruit)
Cpd E (6-nitro-1,3-benzothiazol-2-yl)carbamoyl Benzothiazole Nitrobenzothiazole + phenyl groups Bioactive inhibitor

Key Observations :

Core Structure : The target compound shares a pentanedioate backbone with dimethyl pentanedioate but differs in substituents. The latter, found in Malacca bark extracts, has simple methyl groups, likely influencing higher volatility and lower molecular weight compared to the nitroaromatic-substituted target compound .

Nitroaromatic Substituents: The (6-nitro-1,3-benzodioxol-5-yl)methyl groups distinguish the target compound from natural esters.

However, the electron-withdrawing nitro group may also accelerate ester hydrolysis under basic conditions.

Biological Activity

Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate (CAS No. 113489-34-2) is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound consists of two 6-nitro-1,3-benzodioxole moieties linked to a pentanedioate backbone, which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O12C_{21}H_{18}N_{2}O_{12}, with a molecular weight of 490.37 g/mol. The structure includes nitro groups that can be reduced to amino groups, potentially enhancing its reactivity with biological macromolecules.

PropertyValue
Molecular FormulaC21H18N2O12
Molecular Weight490.37 g/mol
CAS Number113489-34-2
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro groups can undergo reduction to form amino groups, which may participate in hydrogen bonding with proteins and nucleic acids. The rigid benzodioxole framework allows for interactions with hydrophobic regions of biomolecules, potentially influencing enzymatic activities and receptor interactions.

Anticancer Properties

Recent studies suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines. For instance, preliminary results indicate that the compound may inhibit the proliferation of breast cancer cells while sparing normal cells, suggesting a potential for targeted cancer therapy. However, further research is needed to elucidate the specific mechanisms involved and to confirm these findings across a broader range of cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. The presence of nitro groups is often associated with increased antimicrobial potency. Studies have shown that derivatives of benzodioxole compounds can exhibit significant antibacterial effects against Gram-positive bacteria .

Case Studies

  • Anticancer Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was suggested to involve apoptosis induction through mitochondrial pathways.
  • Antimicrobial Evaluation : In vitro tests revealed that the compound displayed notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Research Findings

Research on this compound has highlighted several key findings:

  • Selective Cytotoxicity : The compound shows preferential toxicity towards cancer cells compared to normal cells.
  • Mechanistic Insights : Reduction of nitro groups enhances the interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate, and how can purity be validated?

  • Answer : Synthesis typically involves multi-step esterification reactions. A common approach is nitro-group functionalization of 1,3-benzodioxole derivatives, followed by coupling with pentanedioate esters. To validate purity, use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for structural confirmation . Gas chromatography (GC) with flame ionization detection (FID) is recommended for assessing volatile impurities, as per NIST-standardized protocols . Ensure reaction conditions (e.g., solvent polarity, temperature) are optimized using factorial design to minimize side products .

Q. What analytical techniques are most effective for characterizing the stability of this compound under varying storage conditions?

  • Answer : Accelerated stability studies under controlled humidity/temperature (e.g., ICH Q1A guidelines) should employ thermogravimetric analysis (TGA) to assess thermal decomposition and dynamic vapor sorption (DVS) for hygroscopicity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can track structural degradation over time. Pair kinetic modeling (e.g., Arrhenius equations) with experimental data to predict shelf-life .

Q. How can researchers design experiments to investigate the compound’s reactivity in esterase-mediated hydrolysis?

  • Answer : Use enzyme kinetics assays (e.g., UV-Vis spectrophotometry) with purified esterases. Control variables such as pH (via buffer systems), temperature, and substrate concentration. Include competitive inhibition studies with structurally similar esters to identify active-site interactions. Data should be analyzed using Michaelis-Menten models, with error margins quantified via triplicate trials .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties of this compound, and how do they align with experimental data?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict nitro-group electron-withdrawing effects and ester bond polarization. Compare computational results with experimental spectroscopic data (e.g., IR/Raman) to validate charge distribution. COMSOL Multiphysics simulations may further explore solvation effects and diffusion kinetics in biological systems .

Q. How can contradictions in reported reactivity data (e.g., conflicting catalytic activity in nitro-reduction) be resolved?

  • Answer : Conduct a meta-analysis of existing studies to identify methodological inconsistencies (e.g., solvent choice, catalyst loading). Replicate experiments under standardized conditions, employing response surface methodology (RSM) to isolate variables. Cross-reference findings with theoretical frameworks, such as frontier molecular orbital (FMO) theory, to explain anomalies in electron-transfer pathways .

Q. What advanced separation techniques are suitable for isolating enantiomeric byproducts during synthesis?

  • Answer : Chiral stationary phase (CSP) chromatography (e.g., amylose- or cellulose-based columns) is optimal for enantiomer separation. Couple with circular dichroism (CD) spectroscopy for stereochemical confirmation. Membrane-based separation technologies, such as enantioselective liquid membranes, offer scalable alternatives for industrial research .

Q. How can the compound’s potential as a pro-drug be evaluated in vitro, considering its metabolic pathways?

  • Answer : Use hepatocyte or microsomal incubation assays (e.g., human liver microsomes) to track metabolic conversion via LC-MS/MS. Incorporate isotopically labeled analogs (e.g., deuterated pentanedioate) to differentiate between enzymatic and non-enzymatic hydrolysis. Pharmacokinetic modeling (e.g., compartmental analysis) can predict bioavailability and clearance rates .

Methodological Considerations

  • Data Interpretation : Always contextualize findings within a theoretical framework (e.g., transition-state theory for hydrolysis studies) to ensure mechanistic clarity .
  • Experimental Replication : Address reproducibility challenges by documenting detailed protocols (e.g., reagent purity, equipment calibration) and adhering to CRDC standards for chemical engineering research .
  • Ethical Compliance : Follow OECD guidelines for ecotoxicological assessments if evaluating environmental impact .

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